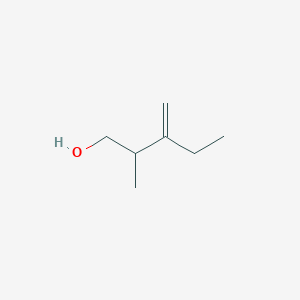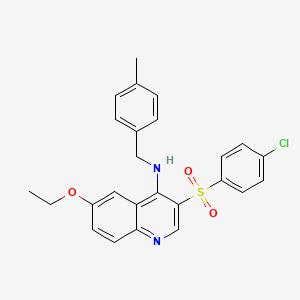
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathways of B-cells, and its inhibition has been studied as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Applications De Recherche Scientifique
Molecular Imaging and Pharmaceutical Development
Urea subunits, like those in 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea, are commonly found in pharmaceuticals. A notable application is in the development of PET biomarkers for angiogenic processes, where fluorine-18 labeled diaryl ureas serve as potent VEGFR-2/PDGFR dual inhibitors. Such inhibitors are essential in molecular imaging of angiogenesis, a critical process in cancer development and other diseases (Ilovich et al., 2008).
Crystal Structure Analysis
Understanding the crystal structure of compounds like this compound aids in the development of effective pharmaceuticals. For instance, studies on related benzoylurea pesticides show the importance of analyzing dihedral angles and hydrogen bonding in the crystal, contributing to our knowledge of drug design and stability (Jeon et al., 2014).
Insights into Hydrogen Bonding and Molecular Conformations
Research on crystalline N1, N1-dimethyl-N3-arylureas provides insights into the hydrogen bonding and molecular conformations of urea derivatives. These studies are significant in pharmaceutical chemistry for understanding drug interactions and stability (Kołodziejski et al., 1993).
Development of Cholesterol Absorption Inhibitors
This compound derivatives have been investigated in the development of cholesterol absorption inhibitors. These studies are crucial in creating new therapies for conditions like hypercholesterolemia (Rosenblum et al., 1998).
Target-Oriented Soluble Epoxide Hydrolase Inhibitors
The synthesis of urea derivatives has been directed towards creating soluble epoxide hydrolase inhibitors. These inhibitors are promising in the treatment of inflammatory and cardiovascular diseases (Burmistrov & Butov, 2018).
Antifungal Applications
N1- and N3-(4-fluorophenyl) ureas have been used in the synthesis of compounds with potential antifungal activities, showcasing the versatility of urea derivatives in developing antifungal agents (Mishra et al., 2000).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-6-8-14(9-7-13)19-16(21)18-11-15(20)10-12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYZGKUENMTRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2412238.png)



![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)

